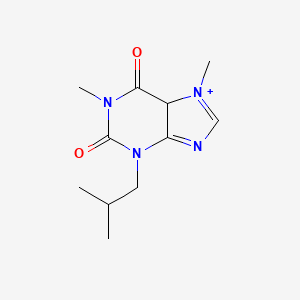
1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione is a chemical compound with a complex structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione involves several steps. The process typically starts with the preparation of the purine ring, followed by the introduction of the dimethyl and methylpropyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and context.
相似化合物的比较
1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione can be compared with other similar compounds, such as:
Caffeine: Both compounds share a purine structure but differ in their substituents.
Theobromine: Similar to caffeine, theobromine has a different set of substituents on the purine ring.
Theophylline: Another purine derivative with distinct biological activities.
The uniqueness of this compound lies in its specific substituents and the resulting properties and applications.
属性
分子式 |
C11H17N4O2+ |
|---|---|
分子量 |
237.28 g/mol |
IUPAC 名称 |
1,7-dimethyl-3-(2-methylpropyl)-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C11H17N4O2/c1-7(2)5-15-9-8(13(3)6-12-9)10(16)14(4)11(15)17/h6-8H,5H2,1-4H3/q+1 |
InChI 键 |
ZSGSYVSUAQBSDG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



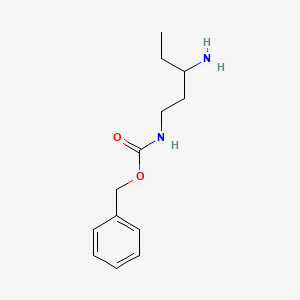
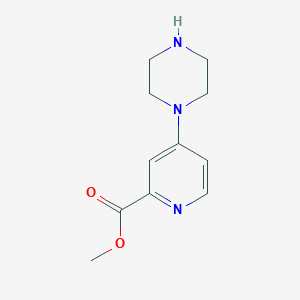
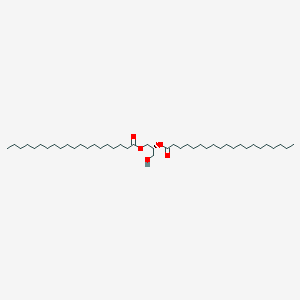

![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
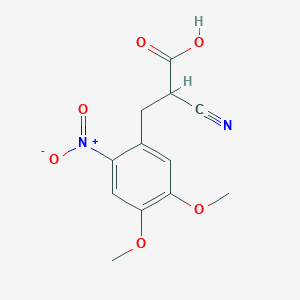
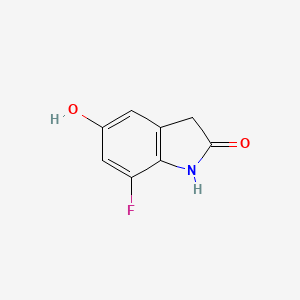
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate](/img/structure/B15131616.png)
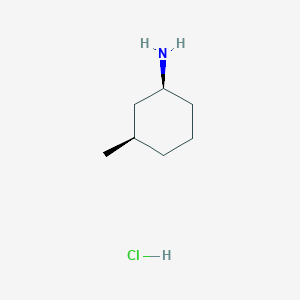
![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)

